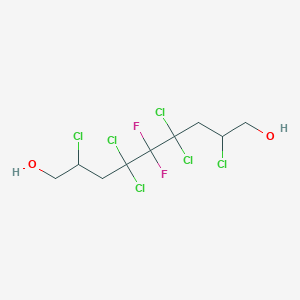
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol is a chemical compound with the molecular formula C₉H₁₂Cl₆F₂O₂ and a molecular weight of 402.905 g/mol . This compound is characterized by the presence of multiple chlorine and fluorine atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol involves several steps. One common method includes the reaction of a suitable precursor with chlorine and fluorine sources under controlled conditions. The reaction typically requires a solvent, such as chlorobenzene, and a catalyst, such as aluminum chloride . The reaction mixture is heated to reflux, and the product is isolated through distillation and purification techniques.
Analyse Des Réactions Chimiques
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or fluorinated derivatives.
Applications De Recherche Scientifique
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the presence of multiple halogen atoms plays a crucial role in its activity .
Comparaison Avec Des Composés Similaires
2,4,4,6,6,8-Hexachloro-5,5-difluorononane-1,9-diol can be compared with other halogenated compounds such as:
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-2,2,4,4,6,6-hexahydro-: This compound also contains multiple chlorine atoms and exhibits similar chemical properties.
2,2,3,4,5,6-Hexachlorocyclohexadienone: Another halogenated compound with multiple chlorine atoms, used in various chemical reactions.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: A polychlorinated biphenyl with similar halogenation patterns[][4].
The uniqueness of this compound lies in the combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties compared to other halogenated compounds.
Propriétés
Numéro CAS |
77304-50-8 |
|---|---|
Formule moléculaire |
C9H12Cl6F2O2 |
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
2,4,4,6,6,8-hexachloro-5,5-difluorononane-1,9-diol |
InChI |
InChI=1S/C9H12Cl6F2O2/c10-5(3-18)1-7(12,13)9(16,17)8(14,15)2-6(11)4-19/h5-6,18-19H,1-4H2 |
Clé InChI |
CDGJIVPZXQQSTO-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)Cl)C(C(C(CC(CO)Cl)(Cl)Cl)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


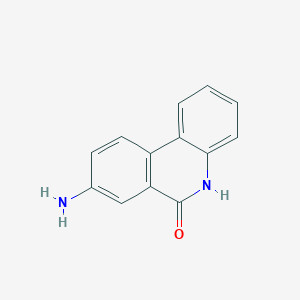
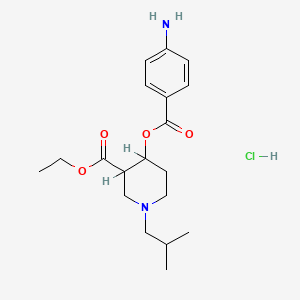

![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
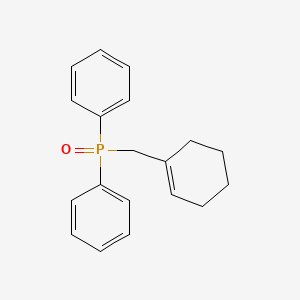


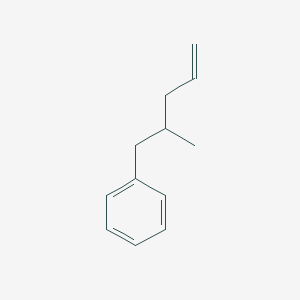

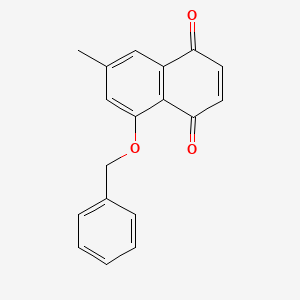
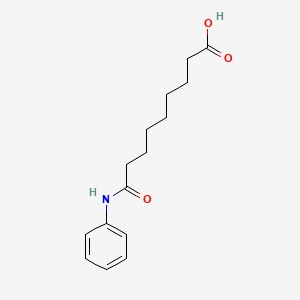
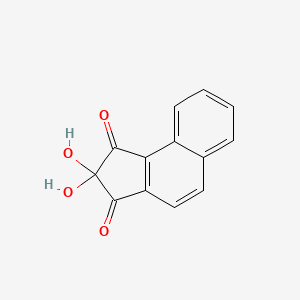
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)
![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
